REACTION_CXSMILES
|
Cl.C[O:3][C:4]([C:6]1[N:7]([CH3:12])[CH:8]=[C:9]([NH2:11])[CH:10]=1)=[O:5].C(=O)([O-])[O-].[Na+].[Na+].[CH:19]1[C:31]2[CH:30]([CH2:32][O:33][C:34](Cl)=[O:35])[C:29]3[C:24](=[CH:25][CH:26]=[CH:27][CH:28]=3)[C:23]=2[CH:22]=[CH:21][CH:20]=1>>[CH:19]1[C:31]2[CH:30]([CH2:32][O:33][C:34]([NH:11][C:9]3[CH:10]=[C:6]([C:4]([OH:3])=[O:5])[N:7]([CH3:12])[CH:8]=3)=[O:35])[C:29]3[C:24](=[CH:25][CH:26]=[CH:27][CH:28]=3)[C:23]=2[CH:22]=[CH:21][CH:20]=1 |f:0.1,2.3.4|
|
Name
|
|
Quantity
|
10.9 g
|
Type
|
reactant
|
Smiles
|
Cl.COC(=O)C=1N(C=C(C1)N)C
|
Name
|
|
Quantity
|
5.3 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
17.8 g
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=2C3=CC=CC=C3C(C12)COC(=O)Cl
|
Type
|
CUSTOM
|
Details
|
After stirring overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
into distilled water (80 ml), sodium hydroxide (9.2 g)
|
Type
|
ADDITION
|
Details
|
was added to the solution
|
Type
|
DISTILLATION
|
Details
|
followed by distillation under a reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved into a mixed solution of water and ethyleneglycoldimethylether (100 ml, 1:1
|
Type
|
CUSTOM
|
Details
|
v/v) to be used for next reaction
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
STIRRING
|
Details
|
After stirring the mixture overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
precipitates
|
Type
|
FILTRATION
|
Details
|
were collected by filtration
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=CC=2C3=CC=CC=C3C(C12)COC(=O)NC=1C=C(N(C1)C)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 34.1 mmol | |
AMOUNT: MASS | 12.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 59.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |